Methyl 4-methylpicolinate

Descripción general

Descripción

Synthesis Analysis

The synthesis of methyl 4-methylpicolinate involves general methods starting from readily available materials. Deady et al. (1971) described the preparation of methyl 4-X-picolinates, including methyl 4-methylpicolinate, from 2-picoline through specific nitro and amino intermediates, showcasing a versatile approach to substituted methyl pyridinecarboxylates (Deady, Shanks, Campbell, & Chooi, 1971).

Molecular Structure Analysis

The molecular structure of methyl 4-methylpicolinate and its complexes has been extensively studied, providing detailed insights into its coordination chemistry and bonding characteristics. Kukovec, Popović, and Pavlović (2008) synthesized and characterized copper(II) complexes with 3-methylpicolinic acid, revealing square-pyramidal coordination and N,O-chelating modes, which are crucial for understanding the chemical behavior of methyl 4-methylpicolinate derivatives (Kukovec, Popović, & Pavlović, 2008).

Chemical Reactions and Properties

Methyl 4-methylpicolinate participates in various chemical reactions, demonstrating its versatility as a synthetic intermediate. He et al. (2020) synthesized a key related substance of Rabeprazole sodium, highlighting the compound's role in complex synthetic routes (He, Chang, Bao, Liu, Chen, & Lu, 2020). Additionally, the synthesis of cationic methyl-palladium(II) complexes containing methylpicolinate by Britovsek et al. (1997) underscores the compound's utility in catalytic applications (Britovsek, Cavell, Green, Gerhards, Skelton, & White, 1997).

Physical Properties Analysis

The physical properties of methyl 4-methylpicolinate, such as solubility, melting point, and crystalline structure, are essential for its application in synthesis and material science. Studies on related compounds provide insights into how substituent groups and molecular modifications affect these properties, contributing to a comprehensive understanding of methyl 4-methylpicolinate's behavior in various environments.

Chemical Properties Analysis

The chemical properties of methyl 4-methylpicolinate, including reactivity, stability, and functional group transformations, are fundamental for its application in organic synthesis and pharmaceutical research. The work by Tian et al. (2013) on the one-pot synthesis of isoquinolines demonstrates the potential for creating complex molecules from methyl 4-methylpicolinate derivatives, highlighting its chemical versatility (Tian, Qi, Sun, Yin, Wang, & Xiao, 2013).

Aplicaciones Científicas De Investigación

Synthesis and Material Development

Synthesis of Key Compounds : Methyl 4-methylpicolinate and its derivatives are crucial intermediates in the synthesis of various pharmaceutical and material science compounds. For instance, a study detailed the synthesis of 4-((1H-benzo[d]imidazol-2-yl)oxy)-3-methylpicolinic acid, a significant related substance of Rabeprazole sodium, utilizing 3-methylpicolinonitrile as a starting material through a five-step process. This synthesis pathway underscores the relevance of methylpicolinate derivatives in developing pharmaceutical standards and intermediates (Xiao-Shu He et al., 2020).

Metal Complex Synthesis : Methyl 4-methylpicolinate serves as a ligand in the formation of metal complexes, which are studied for their potential applications in catalysis, material sciences, and as antitumor agents. Research into copper(II) complexes with 3-methylpicolinic acid revealed the synthesis and characterization of these complexes, highlighting the importance of such derivatives in studying metal-ligand interactions and their potential applications (B. Kukovec et al., 2008).

Bioactive Compound Development

Antitubercular Agents : A study focused on N′-Substituted 4-Phenylpicolinohydrazonamides with Thiosemicarbazone Moiety demonstrated the synthesis and evaluation of tuberculostatic activity of new 4-phenylpicolin derivatives. These compounds exhibited significant tuberculostatic activity, indicating the potential of methyl 4-methylpicolinate derivatives in developing new antitubercular drugs (K. Gobis et al., 2022).

Antimicrobial Activity : Research on the synthesis and antimicrobial activity of some 3,4,5-Trisubstituted-1,2,4-triazole compounds starting from methyl 4-aminopicolinate explored their potential as bacterial and fungal growth inhibitors. The study provided insights into the structure-activity relationship of these compounds, emphasizing the versatile applications of methyl 4-methylpicolinate derivatives in antimicrobial research (Ahmed Ahmed et al., 2021).

Chemical Reactions and Mechanisms

Chemical Transformations and Reactivity : Studies have demonstrated the use of methyl 4-methylpicolinate derivatives in various chemical reactions, including catalyzed coupling reactions and isomerization processes. For example, research on the Cu(I)/6-methylpicolinate catalyzed coupling reaction for the synthesis of pyrrolo[2,3-d]pyrimidines showcased the efficiency of this catalyst system in promoting chemical transformations, contributing to the advancement of synthetic chemistry methodologies (Xi Jiang et al., 2015).

Safety And Hazards

Methyl 4-methylpicolinate is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

Propiedades

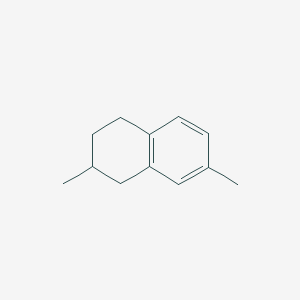

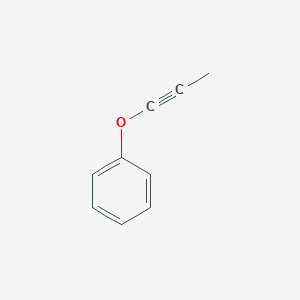

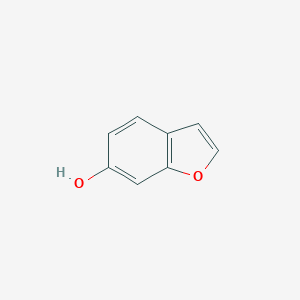

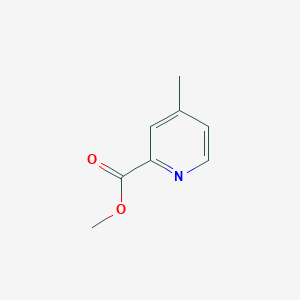

IUPAC Name |

methyl 4-methylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-3-4-9-7(5-6)8(10)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZGJQWANGVCLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448302 | |

| Record name | Methyl 4-methylpicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-methylpicolinate | |

CAS RN |

13509-13-2 | |

| Record name | Methyl 4-methylpicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-methylpicolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.